4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride
Overview
Description
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride is a potent, reversible, and competitive non-peptidyl inhibitor of human enterovirus 71 3C protease. It has shown significant efficacy in inhibiting the replication of enterovirus 71 and coxsackievirus A16, making it a promising candidate for antiviral therapy .
Preparation Methods
The synthesis of 4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride involves structure-based virtual screening and docking-based virtual screening techniques. The compound is synthesized through a series of chemical reactions that form stable hydrogen-bonding interactions with specific amino acids in the target protease . The industrial production methods involve optimizing these synthetic routes to achieve high purity and yield .
Chemical Reactions Analysis
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are used to introduce different functional groups into the compound. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution The major products formed from these reactions are derivatives of this compound with modified chemical properties.
Scientific Research Applications
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of proteases and the development of new antiviral agents.
Biology: The compound is employed in research to understand the replication mechanisms of enteroviruses and coxsackieviruses.
Medicine: this compound is being investigated for its potential use in antiviral therapies to treat infections caused by enterovirus 71 and coxsackievirus A16.
Industry: The compound is used in the development of antiviral drugs and in the study of protease inhibitors
Mechanism of Action
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride exerts its effects by inhibiting the activity of human enterovirus 71 3C protease. It forms stable hydrogen-bonding interactions with the main chains of specific amino acids in the protease, such as S128, G145, and G164, and hydrophobic interactions with F25, L125, L127, and F170 . This inhibition prevents the protease from processing viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride is unique compared to other similar compounds due to its high potency and low toxicity. Similar compounds include:
Rupintrivir: Another protease inhibitor with similar antiviral properties but different chemical structure.
AG7088: A compound that also inhibits enterovirus 71 3C protease but with different binding interactions.
SG85: A non-peptidyl inhibitor with similar efficacy but different molecular targets
This compound stands out due to its reversible and competitive inhibition mechanism, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O.2ClH/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17;;/h1-11,21H,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHMKUDAEGGODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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